

Protocol for Assessing the Effect of SR10067 on Gene Expression

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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

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Application Notes

SR10067 is a potent and specific synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . These receptors are critical components of the core circadian clock machinery and play a significant role in regulating gene expression related to metabolism, inflammation, and circadian rhythms. As a transcriptional repressor, REV-ERB activation by **SR10067** leads to the suppression of its target genes. This protocol provides a comprehensive guide to assess the in vitro effects of **SR10067** on the expression of key circadian and inflammatory genes.

The primary mechanism of action of **SR10067** involves the recruitment of the nuclear receptor co-repressor (NCoR) complex to the REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to transcriptional repression. Key target genes include core clock components such as Bmal1 (Brain and Muscle ARNT-Like 1), Per2 (Period Circadian Regulator 2), and Npas2 (Neuronal PAS Domain Protein 2), as well as pro-inflammatory genes like Il-1b (Interleukin-1 beta) and Nlrp3 (NLR Family Pyrin Domain Containing 3).

By following the detailed protocols outlined below for cell culture and treatment, RNA isolation, reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and RNA sequencing (RNA-seq), researchers can effectively quantify the impact of **SR10067** on their genes of interest.

Summary of SR10067-Mediated Gene Expression Changes

The following table summarizes the anticipated changes in the expression of key target genes following treatment with **SR10067**, based on its known mechanism as a REV-ERB agonist. The fold changes are representative values derived from the literature and may vary depending on the cell type, treatment conditions, and experimental setup.

Target Gene	Gene Function	Expected Change with SR10067	Representative Fold Change (SR10067 vs. Vehicle)
Bmal1	Core positive regulator of the circadian clock	Repression	~0.5-fold
Per2	Core negative regulator of the circadian clock	Repression (indirect)	~0.7-fold
Npas2	A functional paralog of CLOCK, a core clock component	Repression	~0.6-fold
Il-1b	Pro-inflammatory cytokine	Repression	~0.4-fold
Nlrp3	Component of the NLRP3 inflammasome	Repression	~0.5-fold

Experimental Protocols

Protocol 1: In Vitro Cell Culture and SR10067 Treatment

This protocol describes the general procedure for treating cultured mammalian cells with **SR10067** to assess its effect on gene expression.

Materials:

- Mammalian cell line of interest (e.g., HEK293, HepG2, bone marrow-derived macrophages)
- Complete cell culture medium
- **SR10067** (powder)
- Dimethyl sulfoxide (DMSO, sterile)
- Phosphate-buffered saline (PBS, sterile)
- 6-well tissue culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
 - Incubate the cells overnight at 37°C with 5% CO₂.
- Preparation of **SR10067** Stock Solution:
 - Prepare a 10 mM stock solution of **SR10067** by dissolving the powder in sterile DMSO.
 - Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
- Cell Treatment:
 - On the day of the experiment, prepare the desired final concentration of **SR10067** by diluting the stock solution in complete cell culture medium. A typical final concentration for in vitro studies ranges from 1 µM to 20 µM.
 - Prepare a vehicle control medium containing the same final concentration of DMSO as the **SR10067**-treated wells. The final DMSO concentration should typically be ≤ 0.1%.

- Aspirate the old medium from the cells and wash once with sterile PBS.
- Add the medium containing **SR10067** or the vehicle control to the respective wells.
- Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
- Cell Harvesting:
 - After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
 - Proceed immediately to RNA isolation.

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based method.

Materials:

- TRIzol reagent or similar phenol-guanidine isothiocyanate solution
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes (RNase-free)
- Microcentrifuge (refrigerated)

Procedure:

- Cell Lysis:

- Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the cell monolayer.
- Pipette the lysate up and down several times to ensure complete cell lysis.
- Transfer the lysate to an RNase-free microcentrifuge tube.
- Incubate at room temperature for 5 minutes.
- Phase Separation:
 - Add 0.2 mL of chloroform to each tube.
 - Shake the tubes vigorously by hand for 15 seconds.
 - Incubate at room temperature for 3 minutes.
 - Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.
 - Add 0.5 mL of isopropanol to precipitate the RNA.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
- RNA Wash and Resuspension:
 - Discard the supernatant.
 - Wash the RNA pellet by adding 1 mL of 75% ethanol.
 - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

- Carefully discard the supernatant.
- Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.
- Resuspend the RNA pellet in 20-50 μ L of RNase-free water.
- Incubate at 55-60°C for 10 minutes to aid in dissolution.
- Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Store the RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total RNA.

Materials:

- Total RNA sample
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; or similar kits containing reverse transcriptase, dNTPs, and random primers/oligo(dT)s)
- RNase-free water
- Thermal cycler

Procedure:

- Reaction Setup:
 - Follow the manufacturer's instructions for the chosen cDNA synthesis kit. A typical reaction setup is as follows:
 - 1 μ g of total RNA

- 5x Reaction Buffer
- Reverse Transcriptase
- dNTP mix
- Random primers and/or Oligo(dT) primers
- RNase inhibitor
- RNase-free water to a final volume of 20 µL.
- Assemble the reaction components on ice in an RNase-free PCR tube.
- Reverse Transcription Reaction:
 - Gently mix the components and briefly centrifuge.
 - Place the tubes in a thermal cycler and run the following program (program may vary depending on the kit):
 - Priming: 25°C for 5 minutes (for random primers)
 - Reverse Transcription: 42-50°C for 30-60 minutes
 - Inactivation: 85°C for 5 minutes
 - The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the quantification of target gene expression using SYBR Green-based RT-qPCR.

Materials:

- cDNA sample
- SYBR Green qPCR Master Mix (2x)

- Forward and reverse primers for target and reference genes (10 μ M stock)
- Nuclease-free water
- qPCR plate and seals
- Real-time PCR detection system

Primer Sequences:

Species	Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
Human	BMAL1	GAGTGCCGATTGAC ACCAAG	GCTGCTGGCTTTGG TGAATC
PER2	TGTACCACAGAGTG CCACGA	TCTTCAGGGTCCTT CTCTGC	
NPAS2	GCTGAAGATTGCCA AGAGGA	GCTGGAGCTTCAGG TCATCA	
IL1B	AGCTACGAATCTCC GACCAC	CGTTATCCCATGTGT CGAAGAA[1]	
NLRP3	GATCTTCGCTGCGA TCAACAG	CGTGCATTATCTGAA CCCCAC	
ACTB (Actin)	CATGTACGTTGCTAT CCAGGC[1]	CTCCTTAATGTCAC GCACGAT[1]	
GAPDH	AATCCCATCACCATC TTCCA	TGGACTCCACGACG TACTCA	
Mouse	Bmal1	GCTACCGAGGCGTC CATT	GACCCGCAGTTACC AGGAAT
Per2	TGTGCGCAATAGTC GTTGAA	CAGGGAGCTTGTCA TCATCA	
Npas2	AGTGGCTACTGCAA GGACGA	GCAGAGCTCCTGGT CATTTC	
Il1b	GAAATGCCACCTTT TGACAGTG[1]	TGGATGCTCTCATC AGGACAG[1]	
Nlrp3	ATTACCCGCCCGAG AAAGG	CATGAGAGCATCCT GTCGTG	
Actb (Actin)	AAGGCCAACCGTGA AAAGAT	GTGGTACGACCAGA GGCATA	

Gapdh	AGGTCGGTGTGAAC GGATTG	TGTAGACCATGTAG TTGAGGTCA
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Procedure:

- qPCR Reaction Setup:
 - Prepare a master mix for each primer set in an RNase-free tube. For each reaction:
 - 10 µL 2x SYBR Green qPCR Master Mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 3 µL Nuclease-free water
 - Aliquot 15 µL of the master mix into each well of a qPCR plate.
 - Add 5 µL of diluted cDNA (typically 10-50 ng) to each well.
 - Seal the plate securely.
- Real-Time PCR Cycling:
 - Centrifuge the plate briefly to collect the contents at the bottom of the wells.
 - Place the plate in the real-time PCR instrument and run a program similar to the following:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - 95°C for 15 seconds (Denaturation)
 - 60°C for 60 seconds (Annealing/Extension)
 - Melt Curve Analysis: (as per instrument instructions)

- Data Analysis:
 - Analyze the data using the comparative Ct ($\Delta\Delta\text{Ct}$) method.
 - Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g., ACTB or GAPDH).
 - Calculate the fold change in gene expression in **SR10067**-treated samples relative to the vehicle-treated control.

Protocol 5: RNA Sequencing (RNA-seq) and Data Analysis

For a global, unbiased assessment of gene expression changes induced by **SR10067**, RNA-seq is the recommended method.

Experimental Procedure:

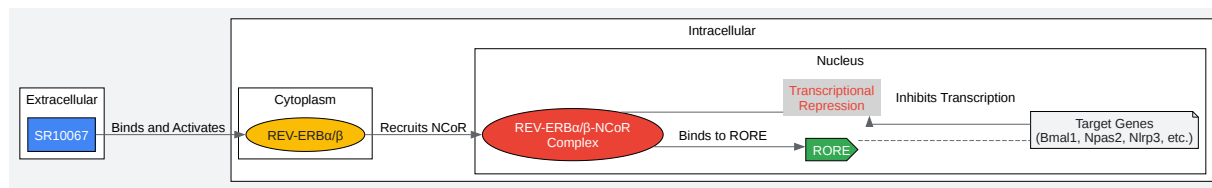
- Sample Preparation:
 - Treat cells with **SR10067** or vehicle control and isolate high-quality total RNA as described in Protocols 1 and 2. Ensure RNA integrity is high (RIN > 8).
- Library Preparation and Sequencing:
 - Prepare RNA-seq libraries from the isolated RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
 - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis Workflow:

- Quality Control of Raw Reads:
 - Use tools like FastQC to assess the quality of the raw sequencing reads.

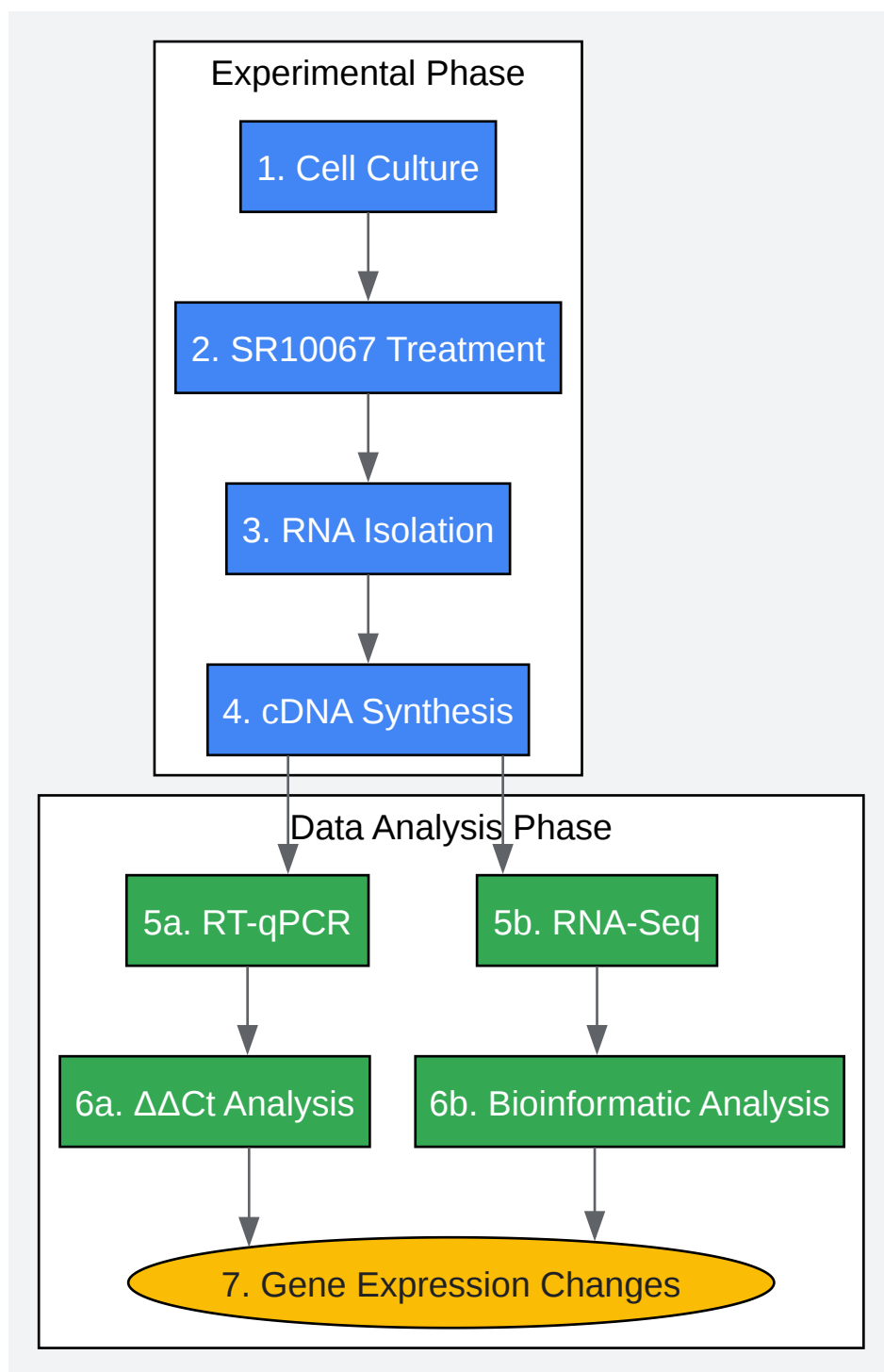
- Read Trimming and Filtering:
 - Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.
- Alignment to a Reference Genome:
 - Align the cleaned reads to the appropriate reference genome (human or mouse) using a splice-aware aligner such as STAR or HISAT2.
- Quantification of Gene Expression:
 - Use tools like featureCounts or HTSeq-count to count the number of reads mapping to each gene.
- Differential Gene Expression Analysis:
 - Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between the **SR10067**-treated and vehicle control groups.
 - Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
- Functional Enrichment Analysis:
 - Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways affected by **SR10067**.

Visualizations



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Caption: **SR10067** Signaling Pathway leading to transcriptional repression.



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Caption: Workflow for assessing **SR10067**'s effect on gene expression.

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References

- 1. thno.org [thno.org]
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